CP-67804 - 103978-08-1

CP-67804

Catalog Number: EVT-265024
CAS Number: 103978-08-1
Molecular Formula: C18H13F2NO4
Molecular Weight: 345.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP 67804 enhances topoisomerase II-mediated DNA cleavage. It suggests that these quinolone derivatives represent a novel class of topoisomerase II-targeted drugs which have potential as antineoplastic agents.
Source

CP-67804 was developed by the pharmaceutical company Pfizer and has been studied for its efficacy in inhibiting tumor growth by targeting specific cellular pathways. The compound has been evaluated in various preclinical and clinical studies, highlighting its significance in cancer research.

Classification

CP-67804 is classified as a small molecule inhibitor. Its mechanism of action involves the inhibition of specific receptor tyrosine kinases, which play a crucial role in cell proliferation, survival, and differentiation. The compound is part of a broader category of targeted therapies aimed at disrupting the signaling pathways that contribute to cancer progression.

Synthesis Analysis

Methods

The synthesis of CP-67804 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthetic route may vary based on the desired purity and yield, but it generally employs standard organic chemistry techniques such as:

  • Refluxing: Heating reactions under reflux to facilitate chemical transformations.
  • Chromatography: Utilizing techniques like high-performance liquid chromatography for purification.
  • Crystallization: Isolating the pure compound through crystallization methods.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of CP-67804 can be represented by its chemical formula, which includes specific functional groups that contribute to its biological activity. The compound typically features a core structure that allows for interaction with the target receptor.

Data

The molecular weight of CP-67804 is approximately 400 g/mol, with a defined three-dimensional conformation that is essential for binding affinity. Structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate its precise arrangement of atoms.

Chemical Reactions Analysis

Reactions

CP-67804 undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  • Substitution Reactions: Involving the replacement of functional groups to modify activity.
  • Hydrolysis: Potential breakdown in aqueous environments leading to active metabolites.

Technical Details

Understanding these reactions is crucial for optimizing the synthesis process and predicting metabolic pathways once administered in vivo. Reaction kinetics and thermodynamics may also be studied to enhance yield and efficacy.

Mechanism of Action

Process

The mechanism by which CP-67804 exerts its effects involves binding to fibroblast growth factor receptor 1, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival. This action disrupts tumor growth by preventing the activation of pathways that promote cancer cell survival.

Data

Studies have shown that CP-67804 effectively reduces phosphorylation levels of key proteins involved in these pathways, demonstrating its potential as a targeted therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

CP-67804 is typically characterized by:

  • Appearance: A solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Chemical properties include stability under various pH conditions, reactivity with nucleophiles, and thermal stability. These properties are essential for determining storage conditions and formulation strategies.

Applications

Scientific Uses

CP-67804 has been primarily investigated for its potential applications in cancer therapy, particularly for tumors expressing high levels of fibroblast growth factor receptors. Its selective inhibition profile makes it a candidate for targeted therapies aimed at minimizing side effects compared to traditional chemotherapeutics.

In addition to oncology, ongoing research explores its utility in other conditions where fibroblast growth factor signaling is implicated, such as certain fibrotic diseases or vascular disorders.

Introduction to CP-67804: Discovery and Therapeutic Significance

Historical Context of Quinolone Derivatives in Antineoplastic Research

Quinolone antibiotics, initially developed for bacterial infections, revealed unexpected activity against eukaryotic topoisomerase II in the 1980s–1990s. Research demonstrated that C-7 piperazine ring modifications critically influenced their antineoplastic potential. Studies on fluoroquinolone analogs showed that alkyl substituent positioning on this ring dramatically altered activity against mammalian topoisomerase II. For example, trans-3,5-dimethylpiperazinyl derivatives stimulated DNA cleavage at concentrations as low as 36 µM, while cis-configured analogs required >2,000 µM for equivalent effects [6] [10]. This structure-activity relationship (SAR) highlighted the asymmetric steric barrier in mammalian topoisomerase II’s drug interaction site, favoring less bulky substituents. These insights guided the rational design of CP-67804 as a non-intercalative quinolone optimized for eukaryotic enzyme inhibition.

Table 1: Evolution of Quinolone Derivatives in Topoisomerase II Targeting

Compound ClassKey Structural FeatureTopo II Cleavage EnhancementYear
Early fluoroquinolonesUnsubstituted C-7 piperazineMinimal1980s
Trans-dimethyl derivativestrans-3,5-dimethylpiperazineSignificant (≥100-fold vs. cis)1994
CP-67804Quinolone core + optimized substituentsPotent (comparable to etoposide)1990s

Rationale for CP-67804 Development as a Topoisomerase II-Targeted Agent

CP-67804 (CAS 103978-08-1; MW 345.30 g/mol; C₁₈H₁₃F₂NO₄) emerged as a structurally refined quinolone engineered to overcome limitations of early derivatives. Its design capitalized on two key biochemical insights:

  • Enhanced Cleavage Specificity: CP-67804 selectively increases the forward rate of DNA cleavage mediated by eukaryotic topoisomerase II without intercalating into DNA, minimizing off-target effects [1] [2].
  • Isoform Relevance: Topoisomerase IIα (TOP2A), overexpressed in aggressive cancers (e.g., breast, lung adenocarcinoma), is essential for chromosome segregation in proliferating cells. CP-67804’s mechanism exploits this dependency by trapping TOP2A-DNA cleavage complexes in malignant cells [5] [7].

Unlike bacterial gyrase inhibitors, CP-67804’s differential activity against mammalian enzymes stems from its optimized interaction with the TOP2A DNA-gate domain, where it stabilizes the covalent enzyme-DNA intermediate [9].

Positioning Within the Class of DNA Cleavage-Enhancing Antineoplastics

CP-67804 belongs to the topoisomerase II poisons—agents that convert the enzyme into a cellular toxin by stabilizing DNA cleavage complexes. This class includes:

  • Non-intercalators: Etoposide (a podophyllotoxin derivative) inhibits DNA religation without intercalation. CP-67804 shares this mechanism but achieves comparable potency through a distinct quinolone scaffold [3] [7].
  • Intercalators: Doxorubicin intercalates DNA before enhancing cleavage. CP-67804’s non-intercalative action avoids DNA distortion, potentially reducing genotoxicity risks [7] [8].

Table 2: Mechanism Comparison of Topoisomerase II-Targeted Agents

AgentChemical ClassDNA InteractionPrimary MechanismCleavage Enhancement
CP-67804Quinolone derivativeNon-intercalative↑ Forward cleavage rate4–6 fold (eukaryotic)
EtoposidePodophyllotoxinNon-intercalativeInhibits religation5–6 fold (double-strand)
DoxorubicinAnthracyclineIntercalativeStabilizes cleavage complex post-bindingVariable
AmsacrineAcridine derivativeIntercalativeBinds DNA-TOP2A interfaceModerate

Critically, CP-67804’s efficacy varies with DNA supercoil geometry. Human topoisomerase IIα cleaves positively supercoiled DNA (overwound ahead of replication forks) at ~4-fold lower levels than negatively supercoiled DNA. This suggests CP-67804’s activity is context-dependent, potentially favoring genomic regions encountering torsional stress [8]. Its quinolone core also differentiates it from classical TOP2A poisons, offering novel SAR exploration avenues for isoform-specific inhibitors [7] [9].

Properties

CAS Number

103978-08-1

Product Name

CP-67804

IUPAC Name

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H13F2NO4

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25)

InChI Key

MYERGISJXHBTKE-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
CP 67804
CP-67,804

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.